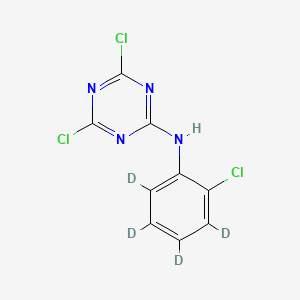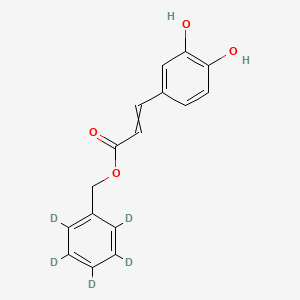
Caffeic Acid Benzyl Ester-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Caffeic Acid Benzyl Ester-d5: is a deuterated analog of caffeic acid benzyl ester, a natural phenolic compound found in various plants. This compound has gained significant attention due to its potential therapeutic and industrial applications. The deuterium labeling in this compound makes it particularly useful in research involving metabolic studies and tracing experiments.
准备方法
Synthetic Routes and Reaction Conditions: Caffeic Acid Benzyl Ester-d5 can be synthesized through a one-pot process involving the reaction of 3,4-dihydroxybenzaldehyde with Meldrum’s acid to form malonic acid mono-esters. These esters then react with deuterated benzyl alcohol to afford the desired ester in good yield .
Industrial Production Methods: The industrial production of this compound involves the large-scale preparation of raw materials and the optimization of reaction conditions to ensure high yield and purity. This process typically includes the use of deuterated solvents and reagents to maintain the deuterium labeling throughout the synthesis .
化学反应分析
Types of Reactions: Caffeic Acid Benzyl Ester-d5 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium carbonate.
Major Products Formed:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of reduced esters and alcohols.
Substitution: Formation of substituted esters and ethers.
科学研究应用
Caffeic Acid Benzyl Ester-d5 has a wide range of scientific research applications, including:
Chemistry: Used in studies involving the synthesis and characterization of phenolic compounds.
Biology: Employed in metabolic studies to trace the pathways of caffeic acid derivatives in biological systems.
Medicine: Investigated for its potential anti-inflammatory, antioxidant, and anti-cancer properties
Industry: Utilized in the development of new materials and products with enhanced stability and performance due to the presence of deuterium.
作用机制
The mechanism of action of Caffeic Acid Benzyl Ester-d5 involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of nuclear factor kappa B (NF-κB), a key regulator of inflammation and immune response . Additionally, it can modulate the activity of enzymes involved in oxidative stress and cellular metabolism, thereby exerting its antioxidant and anti-inflammatory effects .
相似化合物的比较
Caffeic Acid Phenethyl Ester: Another ester derivative of caffeic acid with similar biological activities.
Caffeic Acid Methyl Ester: A methyl ester derivative with comparable antioxidant properties.
Caffeic Acid Ethyl Ester: An ethyl ester derivative known for its anti-inflammatory effects.
Uniqueness: Caffeic Acid Benzyl Ester-d5 is unique due to its deuterium labeling, which enhances its stability and allows for precise tracing in metabolic studies. This makes it particularly valuable in research applications where detailed tracking of metabolic pathways is required.
属性
IUPAC Name |
(2,3,4,5,6-pentadeuteriophenyl)methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c17-14-8-6-12(10-15(14)18)7-9-16(19)20-11-13-4-2-1-3-5-13/h1-10,17-18H,11H2/i1D,2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVKQTNONPWVEL-RALIUCGRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C=CC2=CC(=C(C=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])COC(=O)C=CC2=CC(=C(C=C2)O)O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
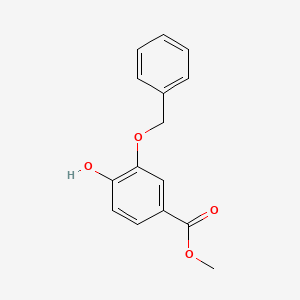
![2-Azido-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide](/img/structure/B589006.png)

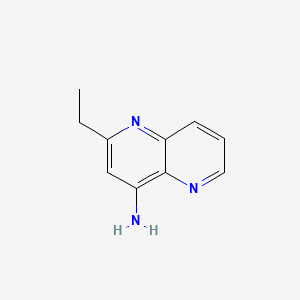
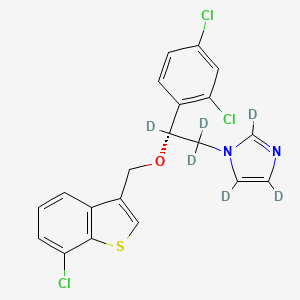
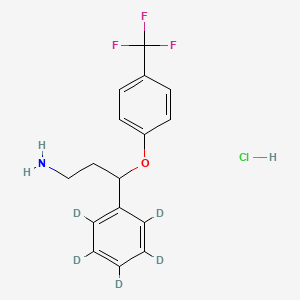
![3-[2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]-1-isopropylamino-2-propanol](/img/structure/B589018.png)
![8-Thia-2,3-diazaspiro[4.5]decane](/img/structure/B589019.png)
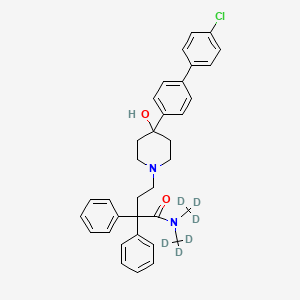
![Pyrazolo[1,5-A]pyridine-3,7-diol](/img/structure/B589023.png)
